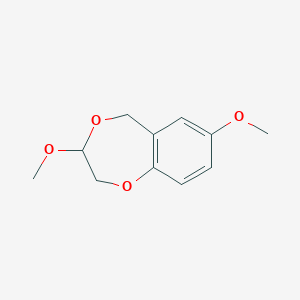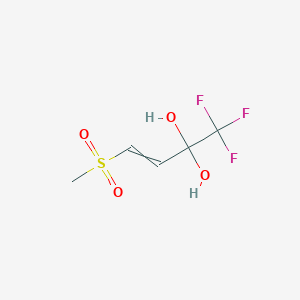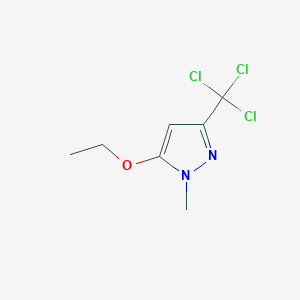
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the trichloromethyl group, ethoxy group, and methyl group in this compound makes it unique and potentially useful in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 3-(trichloromethyl)-1H-pyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the hydrogen atom with the ethoxy group.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 3-(trichloromethyl)-1H-pyrazole with ethyl chloroformate in the presence of a base can lead to the formation of the desired compound. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Typically, the reactions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction of the trichloromethyl group can lead to the formation of a dichloromethyl or methyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(carboxyl)-5-ethoxy-1-methyl-1H-pyrazole.
Reduction: Formation of 3-(dichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole or 3-(methyl)-5-ethoxy-1-methyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学研究应用
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(Trichloromethyl)-1H-pyrazole: Lacks the ethoxy and methyl groups, making it less versatile in certain applications.
5-Ethoxy-1-methyl-1H-pyrazole: Lacks the trichloromethyl group, which may reduce its reactivity in certain chemical reactions.
3-(Dichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole: Similar structure but with a dichloromethyl group instead of a trichloromethyl group, leading to different reactivity and applications.
Uniqueness
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethoxy and methyl groups further enhances its versatility in various applications.
属性
分子式 |
C7H9Cl3N2O |
|---|---|
分子量 |
243.5 g/mol |
IUPAC 名称 |
5-ethoxy-1-methyl-3-(trichloromethyl)pyrazole |
InChI |
InChI=1S/C7H9Cl3N2O/c1-3-13-6-4-5(7(8,9)10)11-12(6)2/h4H,3H2,1-2H3 |
InChI 键 |
OVKWQGDSICLTMG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=NN1C)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
![Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12588208.png)
![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
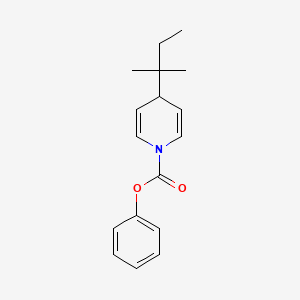
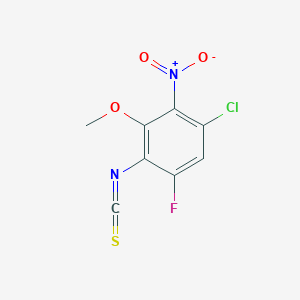
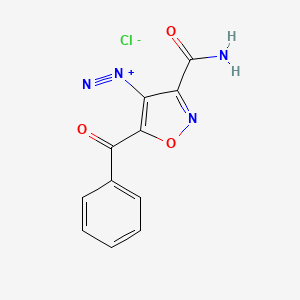
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
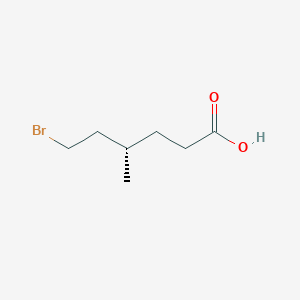
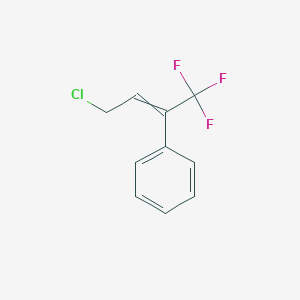
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
